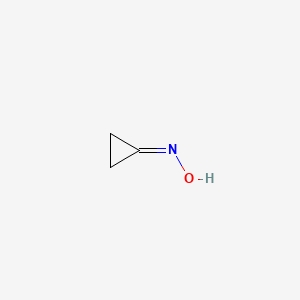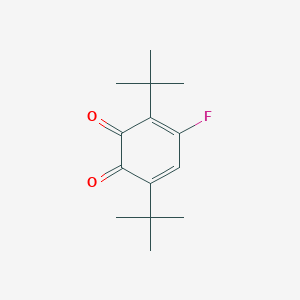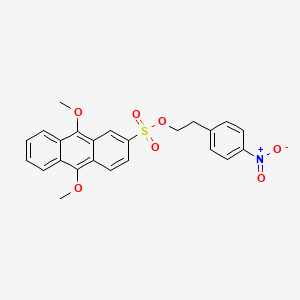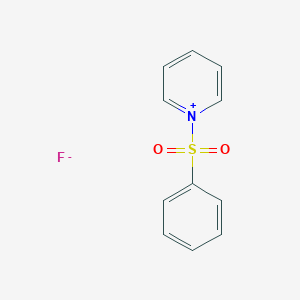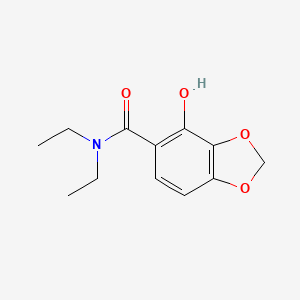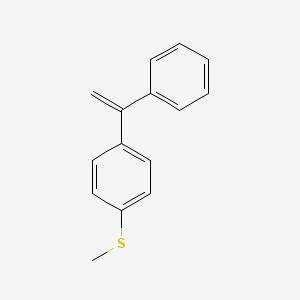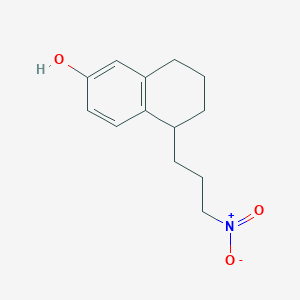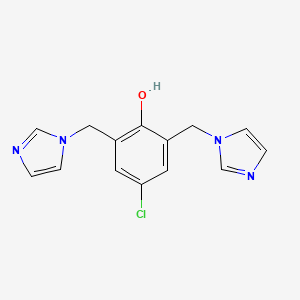![molecular formula C33H44O4 B14282965 12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL CAS No. 158665-28-2](/img/structure/B14282965.png)
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL is an organic compound characterized by its complex structure, which includes multiple aromatic rings and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction mixture is then subjected to various purification steps, including extraction with dichloromethane and drying with anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and aliphatic chain allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL is unique due to its specific structure, which includes a long aliphatic chain and multiple aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
158665-28-2 |
|---|---|
Formule moléculaire |
C33H44O4 |
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
12-[bis(4-methoxyphenyl)-phenylmethoxy]dodecan-1-ol |
InChI |
InChI=1S/C33H44O4/c1-35-31-22-18-29(19-23-31)33(28-16-12-11-13-17-28,30-20-24-32(36-2)25-21-30)37-27-15-10-8-6-4-3-5-7-9-14-26-34/h11-13,16-25,34H,3-10,14-15,26-27H2,1-2H3 |
Clé InChI |
ACJUBFJWQJKHEK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
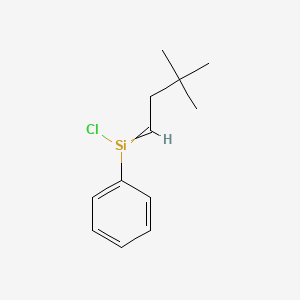
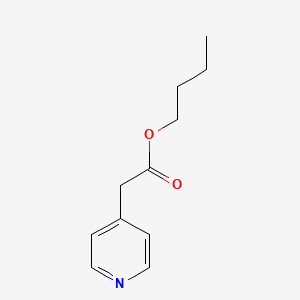
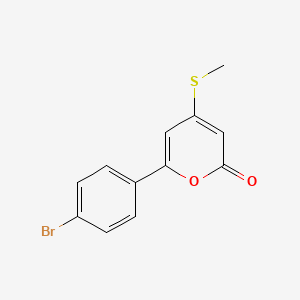
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
